molecular formula C19H20FN3O3 B11928624 Danofloxacin-D3

Danofloxacin-D3

Cat. No.: B11928624
M. Wt: 360.4 g/mol
InChI Key: QMLVECGLEOSESV-DEPZVSDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Danofloxacin-D3 is a deuterium-labeled derivative of Danofloxacin, a third-generation fluoroquinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Danofloxacin. Danofloxacin itself is known for its broad-spectrum activity against Gram-negative and Gram-positive bacteria, mycoplasma, and chlamydia species. It exerts its antimicrobial effects by inhibiting bacterial DNA gyrase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Danofloxacin-D3 involves the incorporation of deuterium atoms into the Danofloxacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production process is optimized for efficiency and cost-effectiveness while maintaining the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

Danofloxacin-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Free chlorine at pH 7.2 and 20°C.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas.

    Substitution: Nucleophilic reagents such as amines and thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation by free chlorine can lead to the formation of chlorinated derivatives of Danofloxacin .

Mechanism of Action

Danofloxacin-D3, like Danofloxacin, exerts its antimicrobial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death . The molecular targets include the A and B subunits of DNA gyrase, which are critical for the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

    Enrofloxacin: Used primarily in veterinary medicine, similar in structure but with different spectrum and potency.

    Levofloxacin: A more advanced fluoroquinolone with a broader spectrum of activity.

Uniqueness of Danofloxacin-D3

This compound’s uniqueness lies in its deuterium labeling, which allows for precise tracking and quantification in pharmacokinetic studies. This makes it an invaluable tool in research settings where accurate measurement of drug concentrations is critical .

Properties

Molecular Formula

C19H20FN3O3

Molecular Weight

360.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-[(1S,4S)-5-(trideuteriomethyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]quinoline-3-carboxylic acid

InChI

InChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26)/t11-,12-/m0/s1/i1D3

InChI Key

QMLVECGLEOSESV-DEPZVSDUSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F

Canonical SMILES

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F

Origin of Product

United States

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